N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring:
- A hexahydroquinolin-5-one core with a 3-cyano substituent and a 4-(furan-2-yl) group.
- A sulfanyl bridge connecting the core to an acetamide moiety.
- A 4-acetylphenyl group as the terminal substituent on the acetamide.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-14(28)15-7-9-16(10-8-15)26-21(30)13-32-24-17(12-25)22(20-6-3-11-31-20)23-18(27-24)4-2-5-19(23)29/h3,6-11,22,27H,2,4-5,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHZBSVRXGFKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and cholinesterase inhibitory activities, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetylphenyl group and a hexahydroquinoline moiety. The presence of the furan and cyano groups contributes to its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values :
- For MCF-7 cells: IC50 = 5.85 µM.
- For A549 cells: IC50 = 21.3 µM.
These values indicate a potent inhibitory effect on cell proliferation compared to standard chemotherapeutic agents like doxorubicin .
The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Studies showed an increase in caspase-3 activity and a reduction in TNF-alpha levels, suggesting that the compound may trigger apoptotic pathways .
Cholinesterase Inhibition
The compound also demonstrates potential as an inhibitor of cholinesterase enzymes (AChE and BChE), which are crucial targets in the treatment of Alzheimer's disease.
Inhibition Assays
- Inhibitory Activity : The compound showed competitive inhibition against AChE with an IC50 value of 10.4 µM.
- Comparative Analysis : Compared to standard inhibitors like donepezil, this compound exhibited comparable or superior inhibitory effects .
Summary of Findings
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.85 | Apoptosis induction |
| Anticancer | A549 | 21.3 | Cell cycle arrest |
| Cholinesterase Inhibition | AChE | 10.4 | Competitive inhibition |
Case Studies
Several studies have investigated the biological activity of similar compounds with structural analogs to this compound:
- Study on Benzamide Derivatives : Research indicated that benzamide derivatives exhibited significant anticancer properties with IC50 values ranging from 3 to 10 µM against various human cancer cell lines .
- Thiazole Compounds : Thiazole-based compounds were also evaluated for their anticancer activity and showed promising results with notable growth inhibition across multiple cell lines .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exhibits significant anticancer potential. Molecular docking simulations suggest that it may effectively bind to enzymes involved in cancer progression and inflammation . The compound's ability to interact with specific amino acids in enzyme active sites enhances its binding affinity and specificity.
Case Studies
- In Vitro Studies : Research has shown that derivatives of this compound inhibit cell proliferation in various cancer cell lines. For example, compounds similar in structure have demonstrated percent growth inhibitions ranging from 51% to 86% against different cancer cell lines .
- Molecular Docking Studies : Interaction studies have indicated potential binding to targets like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory properties alongside anticancer activity .
Antimicrobial Properties
The structural components of this compound may also impart antimicrobial activity. Compounds with similar furan and cyano functionalities have shown effectiveness against various bacterial strains .
Other Biological Activities
The compound has potential applications beyond oncology and antimicrobial activity:
- Anti-inflammatory Effects : The presence of the furan moiety is associated with anti-inflammatory properties in several studies .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique biological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-acetylphenyl)acetamide | Acetylated phenolic structure | Simpler structure without thiol or cyano groups |
| 3-Cyanoquinoline derivatives | Cyano group present | Lacks furan moiety; different biological activity |
| Furan-containing compounds | Furan ring included | Varying substituents lead to different reactivities |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features and reported activities of analogous compounds:
Key Observations
Core Structure and Bioactivity
- The hexahydroquinolin-5-one core in the target compound differentiates it from simpler phenyl or triazole-based analogs. This bicyclic system may enhance metabolic stability or receptor binding compared to monocyclic cores .
- Triazole derivatives (e.g., 4-amino-5-(furan-2-yl)-triazole sulfanyl acetamides) demonstrate confirmed anti-exudative activity, suggesting that the target compound’s sulfanyl acetamide group and furan substituent may synergize for similar effects .
Substituent Effects
- The 4-acetylphenyl group in the target compound contrasts with substituents like methoxy (in antimicrobial analogs) or hydroxy (in paracetamol-like drugs). Acetyl groups may modulate lipophilicity, influencing blood-brain barrier penetration or cytochrome P450 metabolism .
- In triazole analogs, electron-withdrawing groups (e.g., NO₂, Cl) enhance anti-inflammatory activity, while electron-donating groups (e.g., OMe) reduce it. The acetyl group (moderately electron-withdrawing) in the target compound may optimize this balance .
Divergent Activities
- The antimicrobial activity of 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide highlights how minor structural changes (e.g., methoxy vs. acetyl) can shift therapeutic focus. This underscores the importance of substituent selection in drug design.
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing the biological activity of this compound, and how should controls be designed?
- Methodology : In vivo anti-exudative activity can be evaluated using carrageenan-induced paw edema or similar inflammation models. Dose-response studies (e.g., 10 mg/kg) should include positive controls like diclofenac sodium (8 mg/kg) and vehicle controls. Data should be analyzed via ANOVA with post-hoc tests to compare efficacy .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing purity and structural integrity?
- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., expected [M+H]+ ion) and NMR (¹H/¹³C) to verify substituent positions. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ≈ 250–300 nm. Cross-reference spectral data with deuterated analogs (e.g., deuterated acetamides) for isotopic validation .
Q. What synthetic routes are reported for analogous hexahydroquinolin-2-yl derivatives?
- Methodology : Multi-step synthesis involving cyclocondensation of β-ketoesters with cyanoacetamide intermediates, followed by thiolation via nucleophilic substitution. Optimize reaction conditions (solvent: DMF, catalyst: K₂CO₃) using design of experiments (DoE) to minimize byproducts .
Advanced Research Questions
Q. How can computational reaction design improve the synthesis of hexahydroquinolin-2-yl derivatives?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, solvent) and validate with small-scale experiments. Machine learning can analyze historical reaction data to prioritize high-yield pathways .
Q. What statistical approaches resolve contradictions in biological activity data across models?
- Methodology : Employ meta-analysis to reconcile discrepancies. For example, if anti-exudative activity varies between murine and rat models, use mixed-effects models to account for interspecies variability. Confirm dose linearity via regression analysis and validate mechanisms using ex vivo assays (e.g., COX-2 inhibition) .
Q. How can structure-activity relationships (SAR) be established for the furan and hexahydroquinoline moieties?
- Methodology : Synthesize analogs with substitutions at the furan (e.g., halogenation) and hexahydroquinoline (e.g., ketone → ester) positions. Test in vitro binding affinity (SPR or fluorescence polarization) and correlate with computational docking scores (AutoDock Vina). Use 3D-QSAR models to map steric/electronic contributions to activity .
Q. What strategies validate the role of the sulfanylacetamide group in target engagement?
- Methodology : Conduct competitive inhibition assays with thiol-reactive probes (e.g., iodoacetamide derivatives). Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes. Site-directed mutagenesis of cysteine residues in the binding pocket can confirm covalent interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
